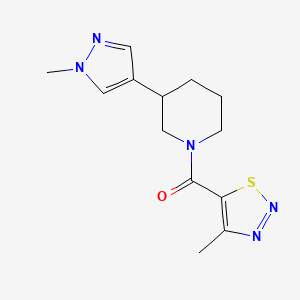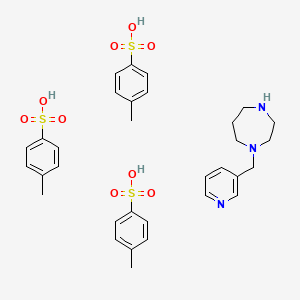
2,5-Bis(trifluoromethyl)phenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H3F6NS . It is used in various scientific research fields.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)phenylisothiocyanate is represented by the formula C9H3F6NS . This indicates that the compound consists of 9 carbon atoms, 3 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Bis(trifluoromethyl)phenylisothiocyanate include a molecular weight of 271.18 . The compound is in a liquid state and has a density of 1.485 g/mL at 25 °C .Applications De Recherche Scientifique
Liquid Chromatography-Tandem Mass Spectrometry and Nuclear Magnetic Resonance
2,5-Bis(trifluoromethyl)phenylisothiocyanate is used as a derivatization reagent for biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine, aiding in their detection and quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) analysis. This application demonstrates the reagent's utility in analyzing biogenic amines in beverages, providing efficient separation and determination of derivatives (Jastrzębska et al., 2018).
Synthesis of Phenothiazine Cruciforms
The compound plays a role in the synthesis of novel phenothiazine-containing cruciforms, which are important for metallochromic properties. These cruciforms, utilized in array-type sensory applications for metal cations, exhibit significant shifts in emission upon exposure to magnesium and zinc triflates, indicating their potential in sensory and analytical applications (Hauck et al., 2007).
Catalytic Activity in Transesterification
2,5-Bis(trifluoromethyl)phenylisothiocyanate derivatives serve as effective organocatalysts in the transesterification of methyl carboxylates and alcohols. Their ability to catalyze reactions under azeotropic reflux conditions in hydrocarbons like heptane and octane demonstrates their potential in organic synthesis and industrial applications (Ishihara et al., 2008).
Synthesis of Organic Field-Effect Transistors
The compound is integral in synthesizing mixed phenylene-thiophene oligomers used in n-type semiconductors for organic field-effect transistors. These applications highlight its role in the development of semiconductor technology and electronic devices (Facchetti et al., 2004).
Hydrogen-Bonding Thiourea Organocatalysis
Research indicates that the compound's 3,5-bis(trifluoromethyl)phenyl group is crucial in thiourea organocatalysis, especially in binding events with Lewis-basic sites. This finding has implications for catalyst design in chemical syntheses (Lippert et al., 2012).
Synthesis of Polymeric Materials
2,5-Bis(trifluoromethyl)phenylisothiocyanate contributes to the synthesis of trifluoromethyl-substituted styrene polymers and copolymers. These materials, notable for their high thermal stability, excellent optical transparency, and low dielectric constants, have potential applications in novel optical materials (Teng et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-isothiocyanato-1,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDXGQJPAJBFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenylisothiocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)
![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)
